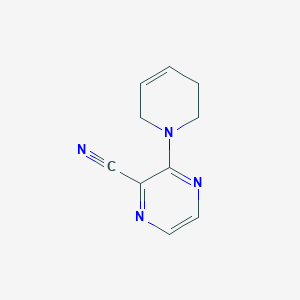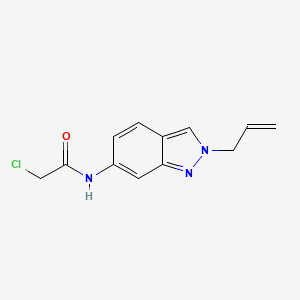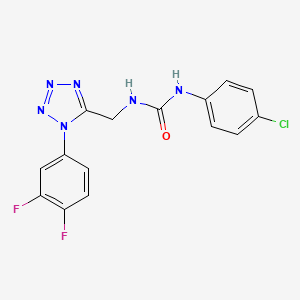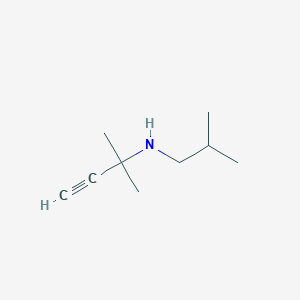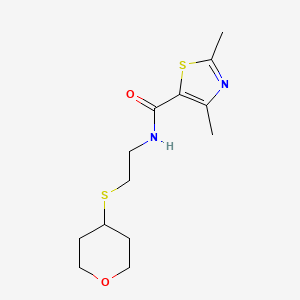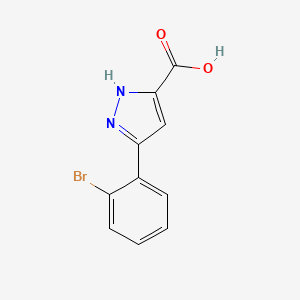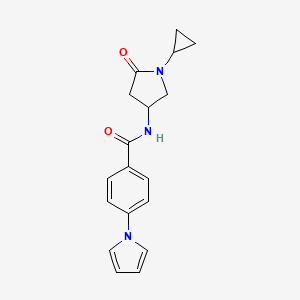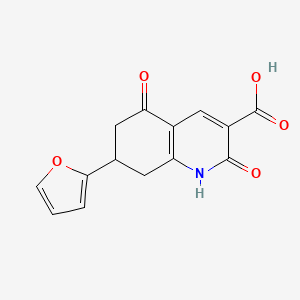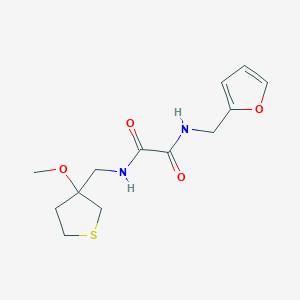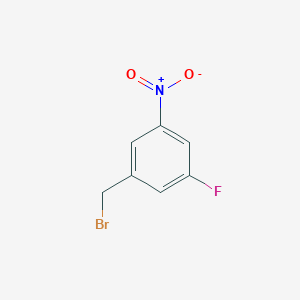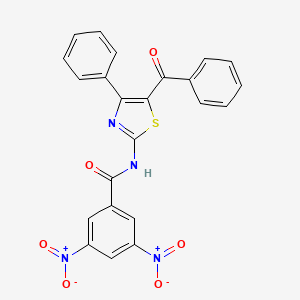![molecular formula C24H22N2O2S B2405342 N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide CAS No. 478043-55-9](/img/structure/B2405342.png)
N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step of the synthesis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Antagonists of Peptidoleukotrienes
Substituted indole-5-carboxamides and indole-6-carboxamides, which include compounds structurally related to N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide, have been identified as potent and selective antagonists of peptidoleukotrienes. These compounds have demonstrated significant activity in vitro and in vivo, particularly in models of asthma in guinea pigs. Their pharmacological evaluation suggests potential therapeutic applications in treating asthma and other respiratory conditions (Jacobs et al., 1993).
Leukotriene Receptor Antagonists
In a related study, derivatives of these compounds have been investigated for their selectivity and potency as leukotriene receptor antagonists. This research contributed to the development of a compound that underwent clinical evaluation, highlighting the potential of these molecules in treating respiratory diseases, particularly those mediated by leukotrienes (Jacobs et al., 1994).
Antibacterial and Antifungal Activities
Several derivatives structurally related to N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide have shown notable antibacterial and antifungal activities. These compounds' molecular structures, featuring specific aromatic and thiophene rings, contribute to their biological activities, making them candidates for developing new antimicrobial agents (Vasu et al., 2005).
Cytotoxicity in Cancer Research
Research has also been conducted on derivatives of N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide for their cytotoxic properties against cancer cells. These studies are crucial for the development of new anticancer agents and understanding the molecular mechanisms of cancer cell inhibition (Hassan et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please note that this is a general guide and the specific details would depend on the particular compound. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-methyl-2-(4-methylphenyl)sulfanylindole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-16-8-14-19(15-9-16)29-24-22(20-6-4-5-7-21(20)26(24)2)23(27)25-17-10-12-18(28-3)13-11-17/h4-15H,1-3H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYQVPKINZYOTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)
![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)
